7-chloro-5-(methylsulfonyl)-N-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
“7-CHLORO-5-METHANESULFONYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-CHLORO-5-METHANESULFONYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoxazepine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and methanesulfonyl groups: These functional groups can be introduced through halogenation and sulfonylation reactions, respectively.
Attachment of the prop-2-en-1-yl group: This can be done through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions could target the chloro group or other reducible functional groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.
Scientific Research Applications
“7-CHLORO-5-METHANESULFONYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE” may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific diseases.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve:
Molecular Targets: Interaction with specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine: Lacks the prop-2-en-1-yl and carboxamide groups.
5-Methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the chloro and prop-2-en-1-yl groups.
Uniqueness
The presence of the chloro, methanesulfonyl, prop-2-en-1-yl, and carboxamide groups in “7-CHLORO-5-METHANESULFONYL-N-(PROP-2-EN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE” makes it unique compared to other benzoxazepines. These functional groups may confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H17ClN2O4S |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
7-chloro-5-methylsulfonyl-N-prop-2-enyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C14H17ClN2O4S/c1-3-7-16-14(18)13-6-8-17(22(2,19)20)11-9-10(15)4-5-12(11)21-13/h3-5,9,13H,1,6-8H2,2H3,(H,16,18) |
InChI Key |
FADKFOLQQBWOJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NCC=C |
Origin of Product |
United States |
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